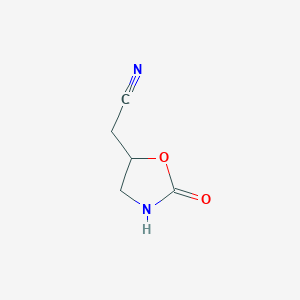

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile

Description

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS: 1824533-02-9) is an organic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol. Its structure features a 1,3-oxazolidin-2-one ring fused to an acetonitrile group, as depicted by the SMILES string C1C(OC(=O)N1)CC#N . This compound is commercially available as a life science building block and is utilized in pharmaceutical and chemical synthesis due to its reactive nitrile group and oxazolidinone scaffold . Key properties include:

- IUPAC Name: this compound

- PubChem CID: 18356482

- Solubility: Not explicitly reported, but nitrile groups typically confer moderate polarity.

Properties

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGMWQJAZLQEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with nitriles in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetonitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. This reaction is foundational for introducing hydrophilic moieties in drug intermediates.

Example reaction pathway :

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6 hr | Carboxylic acid derivative | 85% | |

| NaOH (aq), 80°C, 4 hr | Amide intermediate | 78% |

Ring-Opening Reactions of the Oxazolidinone Moiety

The oxazolidinone ring undergoes cleavage under alkaline or acidic conditions, producing amino alcohol derivatives. This reaction is pivotal for synthesizing β-amino alcohols, which are key intermediates in anticoagulants like rivaroxaban .

Mechanism :

Key findings :

-

Ring-opening in acetonitrile/ethyl acetate mixtures with silver iodate and calcium carbonate yields intermediates for rivaroxaban synthesis .

-

Acidic workup (HCl/ethanol) precipitates aminomethyl oxazolidinone hydrochloride salts, crucial for downstream acylation .

Cyclocondensation Reactions

The compound participates in cyclocondensation with carbamates or epoxides to form complex heterocycles. Such reactions are exploited in antibiotic synthesis (e.g., linezolid analogs) .

Example :

Reaction with t-butyl carbamate in the presence of lithium cations and a strong base () produces 5-substituted oxazolidinones.

| Reagent | Catalyst/Base | Product | Application |

|---|---|---|---|

| t-Butyl carbamate | LiOH, DMF, 80°C | 5-(Aminomethyl)oxazolidin-2-one | Antibiotic precursor |

| Glycidylamine derivatives | K₂CO₃, acetonitrile | Fused oxazolidinone-piperazine systems | Anticoagulant design |

Oxidation and Functionalization

The hydroxymethyl group on the oxazolidinone ring can be oxidized to a carbonyl group or functionalized via Mitsunobu reactions.

Data highlights :

-

Copper iodide/AgIO₃ systems in acetonitrile facilitate selective oxidation of secondary alcohols to ketones .

-

Mitsunobu reactions with diethyl azodicarboxylate (DEAD) introduce aryl or alkyl groups at the 5-position .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to its nitrile group’s electron-withdrawing effects:

| Compound | Key Reaction | Rate (Relative to Baseline) |

|---|---|---|

| This compound | Nitrile hydrolysis | 1.0 (Baseline) |

| 5-Hydroxymethyl-oxazolidinone | Ring-opening under acidic conditions | 0.6 |

| Linezolid precursor | Acylation | 1.2 |

Scientific Research Applications

Research indicates that compounds related to 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile exhibit significant biological activities. Notably, oxazolidinones are known for their antibacterial properties , particularly against Gram-positive bacteria. The specific biological activity of this compound may vary based on its derivatives and substituents.

Key Biological Activities:

- Antibacterial Activity : Compounds derived from this compound have shown efficacy against various bacterial strains.

- Antitumor Potential : Certain derivatives exhibit potential antitumor activity, making them candidates for cancer therapy.

- Enzyme Inhibition : Interaction studies focusing on binding affinities with biological targets help elucidate mechanisms of action relevant to therapeutic applications.

Applications in Drug Discovery

The versatility of this compound makes it a valuable building block in drug discovery. Its derivatives are explored as:

| Application Area | Description |

|---|---|

| Antibiotics | Development of new antibiotics targeting resistant strains of bacteria. |

| Anticancer Agents | Exploration of derivatives for their potential to inhibit cancer cell proliferation. |

| Enzyme Inhibitors | Design of compounds that selectively inhibit specific enzymes involved in disease processes. |

Case Studies

Several studies have documented the synthesis and evaluation of compounds derived from this compound:

- Antibacterial Studies : A study demonstrated that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antitumor Activity : Research into the antitumor properties of oxazolidinone derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

- Molecular Docking Studies : Computational studies have revealed insights into how these compounds interact at the molecular level with various biological targets .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits . In antithrombotic applications, it may interfere with the coagulation cascade by targeting specific enzymes involved in blood clot formation .

Comparison with Similar Compounds

Structural and Functional Analogues

The oxazolidinone scaffold is a common motif in pharmaceuticals and agrochemicals. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Molecular Weight and Complexity :

- The target compound has the simplest structure (MW 126.11), making it a versatile intermediate. In contrast, Linezolid derivatives (MW ~338–374) and BG01207 (MW 374.43) incorporate bulky aromatic groups (e.g., naphthyl, morpholinyl), enhancing target specificity but reducing synthetic accessibility .

Functional Groups :

- The acetonitrile group in the target compound offers reactivity for further functionalization (e.g., nucleophilic addition). Comparatively, hydrazide groups in oxazolidine carbohydrazides (e.g., 10a) enable metal chelation, relevant to antitubercular activity .

- Methanesulfonate in ’s compound improves solubility, a critical factor in drug formulation .

Biological Activity :

- Linezolid derivatives and morpholinyl-containing compounds exhibit antimicrobial properties due to interactions with bacterial ribosomes . The target compound lacks direct antimicrobial data but serves as a precursor for such derivatives.

- Oxazolidine carbohydrazides (e.g., 10a) show antitubercular activity , likely due to hydrazide-mediated inhibition of mycobacterial enzymes .

Synthetic Applications: The dihydro-oxazole analogue (CAS 6501-74-2) shares a similar nitrile group but features a partially saturated ring, altering conformational flexibility and reactivity compared to the fully saturated oxazolidinone in the target compound .

Biological Activity

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is a chemical compound classified as an oxazolidine derivative, with the molecular formula CHNO and a molecular weight of 126.11 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry.

The biological activity of this compound can be attributed to its role as an intermediate in synthesizing various biologically active compounds. Oxazolidine derivatives are known for their involvement in multiple biochemical pathways, including:

- Metal-free domino annulation reactions : These reactions allow the formation of complex organic molecules.

- Transition metal-catalyzed cascade reactions : They facilitate the synthesis of diverse chemical structures.

Given its structural characteristics, this compound may also interact with biological targets, leading to antimicrobial and antithrombotic properties.

Biological Activity

Research indicates that oxazolidinone derivatives exhibit significant biological activities, particularly as antibacterial agents. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that oxazolidinones possess broad-spectrum antimicrobial properties. For instance:

- In vitro studies : Various compounds derived from oxazolidinone frameworks have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure–activity relationship (SAR) analyses suggest that modifications to the oxazolidinone ring can enhance antibacterial potency .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus |

| Linezolid | 4 | E. faecalis |

| Compound X | 8 | Methicillin-resistant S. aureus |

Antithrombotic Properties

The potential antithrombotic effects of oxazolidinone derivatives have been explored in several studies. These compounds may inhibit platelet aggregation and thrombus formation through various mechanisms, including modulation of cyclooxygenase (COX) activity and interference with thrombin signaling pathways .

Case Studies

Several case studies have highlighted the biological activity of related oxazolidinone compounds:

- Study on Antibacterial Efficacy : A library of oxazolidinones was tested against Gram-negative bacteria, revealing that certain derivatives exhibited activity against strains resistant to traditional antibiotics . The study emphasized the importance of structural modifications in enhancing antibacterial efficacy.

- Antithrombotic Activity Evaluation : In a clinical trial setting, a novel oxazolidinone derivative demonstrated significant inhibition of platelet aggregation in vitro compared to standard antithrombotic agents. This study suggests that further exploration into the pharmacodynamics and pharmacokinetics of these compounds is warranted .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile, and what key reaction conditions must be controlled?

Methodological Answer:

A common approach involves cyclocondensation reactions using precursors like substituted acetonitriles and carbonyl derivatives. For example, refluxing a mixture of 2-amino-oxazolidinone intermediates with acetonitrile derivatives in acetic acid with sodium acetate as a catalyst (3–5 hours, 100–120°C) can yield the target compound . Critical parameters include:

- Temperature control to avoid side reactions (e.g., nitrile hydrolysis).

- Stoichiometric balance of reactants to minimize unreacted intermediates.

- Purification via recrystallization (e.g., DMF/acetic acid mixtures) to isolate high-purity crystals.

Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

Methodological Answer:

Discrepancies may arise from twinning, disorder, or poor data resolution. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning parameters . Steps include:

- Data validation : Check for systematic errors (e.g., using PLATON ’s ADDSYM).

- Twinning analysis : Apply the Hooft parameter or R-factor ratio test to detect twinning.

- Disorder modeling : Split occupancy for overlapping atoms and refine using restraints.

Cross-validate with spectroscopic data (e.g., NMR) to confirm bond connectivity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors, which are toxic.

- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste disposal : Neutralize nitrile-containing waste with alkaline permanganate before disposal.

Advanced: What strategies are effective for analyzing the electronic effects of the nitrile group on the oxazolidinone ring’s reactivity?

Methodological Answer:

- Computational studies : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and assess electron-withdrawing effects of the nitrile group.

- Spectroscopic analysis : Use FT-IR to track C≡N stretching vibrations (~2250 cm⁻¹) and NMR (¹³C) to observe deshielding of adjacent carbons.

- Reactivity assays : Compare reaction rates of nitrile-containing analogs vs. non-nitrile derivatives in nucleophilic substitutions .

Basic: Which analytical techniques are most reliable for confirming the purity and identity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and acetonitrile/water gradients for purity assessment.

- NMR : Analyze ¹H and ¹³C spectra to confirm the oxazolidinone ring (δ 4.0–5.0 ppm for CH₂ groups) and nitrile absence of hydrolysis.

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 153) .

Advanced: How can researchers design experiments to investigate the antibacterial mechanism of this compound derivatives?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive pathogens (e.g., S. aureus) using broth microdilution per CLSI guidelines.

- Protein synthesis inhibition : Employ radiolabeled ([¹⁴C]-leucine) incorporation assays in bacterial cell lysates.

- Molecular docking : Model interactions with the 50S ribosomal subunit (PDB ID: 1XBP) using AutoDock Vina to predict binding affinity .

Basic: What are the key challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to balance polarity and solubility.

- Slow evaporation : Employ vapor diffusion methods in sealed chambers to grow single crystals.

- Crystal mounting : Use Paratone-N oil to prevent dehydration during X-ray data collection .

Advanced: How can researchers optimize the enantiomeric purity of this compound during asymmetric synthesis?

Methodological Answer:

- Chiral auxiliaries : Incorporate fluorinated oxazolidinones (e.g., 4-benzyl derivatives) to direct stereochemistry .

- Catalytic asymmetric synthesis : Use Ru-BINAP complexes for hydrogenation of prochiral intermediates.

- Chiral HPLC : Validate enantiopurity with a Chiralpak IA column and hexane/isopropanol mobile phase .

Basic: What are the spectroscopic signatures of this compound in NMR and IR?

Methodological Answer:

- ¹H NMR : δ 4.2–4.5 ppm (oxazolidinone CH₂), δ 3.8–4.0 ppm (acetonitrile CH₂).

- ¹³C NMR : δ 170–175 ppm (oxazolidinone C=O), δ 115–120 ppm (C≡N).

- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1750 cm⁻¹ (oxazolidinone C=O) .

Advanced: How can computational modeling aid in predicting the metabolic stability of this compound?

Methodological Answer:

- In silico ADMET : Use SwissADME to predict CYP450 metabolism sites and half-life.

- Metabolite identification : Simulate phase I/II transformations (e.g., nitrile → amide hydrolysis) with Meteor Nexus .

- Docking studies : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify vulnerable moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.